molecular formula C8H10N4O2 B3262967 Phthalohydrazide CAS No. 3645-45-2

Phthalohydrazide

Cat. No. B3262967
CAS RN: 3645-45-2
M. Wt: 194.19 g/mol
InChI Key: IKWQWOFXRCUIFT-UHFFFAOYSA-N
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Patent
US08338542B1

Procedure details

The general procedure from H. J. Barber et. al. Journal of the Chemical Society, 1948, page 1458 was followed. A 250 mL round bottom flask equipped with a magnetic stir bar and a condenser further attached to a N2 source was charged with 10.0 g (61.7 mmol, available from Aldrich,) phthalhydrazide, 9.57 g (191 mmol, available from Aldrich) hydrazine hydrate, and 60 mL of water. The mixture was heated to 90° C. at which point it became substantially homogeneous, then filtered while warm. The filtrate was added to about 1 L of ethanol then the precipitate was collected by filtration and dried in vacuo at room temperature to afford 9.0 g (46 mmol, 75% yield) of fluffy, white powder. TGA analysis showed 15.7 wt % loss by 150° C. (16.5% is theoretical loss of hydrazine).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.57 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]#[N:2].[C:3]([NH:15][NH2:16])(=[O:14])[C:4]1[C:5](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:6]([NH:8][NH2:9])=[O:7].O.NN.NN>O>[C:3]([NH:15][NH2:16])(=[O:14])[C:4]1[C:5](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:6]([NH:8][NH2:9])=[O:7].[NH2:1][NH2:2] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN
Name
Quantity
9.57 g
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL round bottom flask equipped with a magnetic stir bar and a condenser
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
while warm
ADDITION
Type
ADDITION
Details
The filtrate was added to about 1 L of ethanol
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature
CUSTOM
Type
CUSTOM
Details
to afford 9.0 g (46 mmol, 75% yield) of fluffy, white powder
CUSTOM
Type
CUSTOM
Details
by 150° C.

Outcomes

Product
Name
Type
Smiles
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN.NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.